(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole
Description
Chemical Identity and Nomenclature
(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]triazole belongs to the class of organic compounds known as benzotriazoles, characterized by a benzene ring fused to a triazole ring containing two carbon atoms and three nitrogen atoms. The compound exhibits a complex heterocyclic structure that incorporates multiple nitrogen-containing rings, contributing to its biological activity and chemical stability.
The correct International Union of Pure and Applied Chemistry name for this compound is 6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole, which differs slightly from the nomenclature specified in the query by including the methyl group at position 1 of the benzotriazole ring. This structural detail is crucial for understanding the compound's chemical behavior and biological activity.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₆ |
| Molecular Weight | 324.77 g/mol |
| Chemical Abstracts Service Registry Number | 129731-10-8 |
| Simplified Molecular Input Line Entry System | CN1N=NC2=CC=C(C=C12)C@@HC1=CC=C(Cl)C=C1 |
| International Chemical Identifier Key | XLMPPFTZALNBFS-INIZCTEOSA-N |
The compound possesses several synonymous designations in pharmaceutical literature, including vorozole, R-76713 (developmental code name), and Rivizor (former tentative brand name). The stereochemical designation (S) indicates the absolute configuration at the chiral center, which is critical for the compound's biological activity, as demonstrated by studies showing that the dextro-isomer exhibits the majority of aromatase inhibition activity.
The molecular structure features a benzotriazole core substituted at position 6 with a chiral carbon bearing both a 4-chlorophenyl group and a 1,2,4-triazol-1-yl substituent. This unique arrangement creates a three-dimensional structure that enables specific binding interactions with the aromatase enzyme, contributing to its selectivity and potency as an inhibitor.
Historical Context and Discovery
The development of (S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]triazole represents a significant milestone in the evolution of aromatase inhibitor research, spanning over two decades of pharmaceutical development. The compound emerged from the comprehensive aromatase inhibitor program at Ciba-Geigy (later Novartis), which began in 1981 with the introduction of the first-generation aromatase inhibitor aminoglutethimide.
The historical trajectory of aromatase inhibitor development progressed through three distinct generations, with each iteration demonstrating improved potency and selectivity. The first generation included aminoglutethimide, followed by the second-generation compound fadrozole, and ultimately culminating in the third-generation agents, including vorozole alongside anastrozole, letrozole, and exemestane. This systematic approach to drug development reflected the pharmaceutical industry's commitment to achieving maximum estrogen suppression for optimal therapeutic outcomes.
The specific discovery of vorozole occurred during the 1983-1984 period when the center of excellence for cancer research was transferred from the United States to Basel, Switzerland. Among the final batch of compounds synthesized by Dr. Robert Bowman in the United States was the precursor that would eventually become known as vorozole. Initially stored in a freezer while attention focused on the second-generation compound fadrozole, vorozole remained undiscovered until effective and robust in vivo assays became available for comprehensive testing.
| Development Timeline | Milestone |
|---|---|
| 1981 | Initiation of Ciba-Geigy aromatase inhibitor program with aminoglutethimide |
| 1983-1984 | Transfer of cancer research center to Basel; initial synthesis of vorozole precursor |
| Late 1980s | Preclinical discovery and characterization of vorozole |
| Early 1990s | Phase II clinical trial initiation |
| Mid-1990s | Phase III clinical trials conducted |
| Late 1990s | Clinical development discontinued |
The preclinical discovery of vorozole revealed its exceptional properties as an aromatase inhibitor, demonstrating potency at least 1000-fold greater than aminoglutethimide. In vitro studies using human placental aromatase showed an half maximal inhibitory concentration of 1.38 nanomolar, while cultured rat ovarian granulosa cells demonstrated an half maximal inhibitory concentration of 0.44 nanomolar. These remarkable findings positioned vorozole as one of the most potent aromatase inhibitors developed at that time.
The compound underwent extensive clinical evaluation throughout the 1990s, with phase II studies demonstrating response rates ranging from 18 to 33 percent in postmenopausal women with advanced breast cancer. Large randomized multicenter controlled trials compared vorozole against both megestrol acetate and aminoglutethimide, establishing its clinical efficacy profile and tolerability characteristics.
Significance in Medicinal Chemistry
(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]triazole represents a paradigm in medicinal chemistry for the design of highly selective enzyme inhibitors, particularly in the field of steroid biosynthesis modulation. The compound's significance extends beyond its immediate therapeutic applications to encompass broader principles of structure-activity relationships, stereochemical considerations, and enzyme selectivity optimization.
The molecular design of vorozole exemplifies the application of rational drug design principles in creating compounds with enhanced selectivity profiles. The compound demonstrates an in vitro selectivity margin of 10,000-fold for aromatase inhibition compared to inhibition of other cytochrome P450 and non-cytochrome P450-dependent reactions. This exceptional selectivity represents a significant advancement over earlier generations of aromatase inhibitors, which often exhibited broader inhibitory effects on steroid biosynthetic pathways.
The stereochemical aspects of vorozole provide important insights into the relationship between molecular chirality and biological activity. Research has demonstrated that the (+)-(S)-isomer exhibits significantly greater potency than its enantiomer, with the majority of aromatase inhibition activity attributable to the dextro-isomer. This stereoselective activity highlights the importance of three-dimensional molecular recognition in enzyme-inhibitor interactions and serves as a model for understanding chiral drug behavior.
| Enzyme Selectivity Profile | Inhibitory Concentration (IC₅₀) |
|---|---|
| Cytochrome P450 19A1 (Aromatase) | 4.17 nanomolar |
| Cytochrome P450 1A1 | 0.469 micromolar |
| Cytochrome P450 2A6 | 24.4 micromolar |
| Cytochrome P450 3A4 | 98.1 micromolar |
| Cytochrome P450 1A2 | 321 micromolar |
The compound's mechanism of action involves reversible competitive inhibition of the aromatase enzyme through binding to the cytochrome P450 moiety. This interaction effectively blocks the conversion of androgens to estrogens, demonstrating the compound's utility as a research tool for investigating estrogen-dependent biological processes. The reversible nature of the inhibition distinguishes vorozole from irreversible inhibitors and provides advantages in terms of dosing flexibility and reduced potential for long-term effects.
Vorozole's contribution to medicinal chemistry extends to its role in advancing our understanding of aromatase structure and function. The compound has been utilized in crystallographic studies and molecular modeling investigations to elucidate the binding site characteristics of the aromatase enzyme. These studies have provided valuable insights into the molecular basis of enzyme selectivity and have informed the design of subsequent generations of aromatase inhibitors.
The compound's development also represents an important case study in pharmaceutical research methodology, demonstrating the value of systematic structure-activity relationship studies and the importance of stereochemical considerations in drug design. The comprehensive preclinical and clinical evaluation of vorozole has contributed to the establishment of standard protocols for aromatase inhibitor development and evaluation.
Furthermore, vorozole has found application as a research tool in neuroscience, particularly in studies involving positron emission tomography imaging of aromatase in the brain using carbon-11 labeled vorozole. This application demonstrates the compound's versatility as a research tool and its continued relevance in advancing our understanding of aromatase function in various biological systems.
Properties
IUPAC Name |
5-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6/c16-12-4-1-10(2-5-12)15(22-9-17-8-18-22)11-3-6-13-14(7-11)20-21-19-13/h1-9,15H,(H,19,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPXNFVPOUKWKJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC3=NNN=C3C=C2)N4C=NC=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C2=CC3=NNN=C3C=C2)N4C=NC=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The benzotriazole ring is typically synthesized via diazotization and cyclization of o-phenylenediamine derivatives. For example, treating 6-bromo-1H-benzo[d]triazole with sodium nitrite and hydrochloric acid under controlled temperatures (0–5°C) yields the brominated benzotriazole core.
Functionalization at the 6-Position
Introducing the 4-chlorophenylmethyl group at the 6-position involves nucleophilic substitution or cross-coupling reactions. A Kumada coupling between 6-bromo-1H-benzo[d]triazole and a Grignard reagent derived from 4-chlorotoluene has been reported, though yields are moderate (50–60%).
Construction of the 1H-1,2,4-Triazole Moiety
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,4-triazole ring is synthesized via cycloaddition between an alkyne and an azide. For example, reacting 4-chlorophenylacetylene with 1H-1,2,4-triazol-1-yl azide in the presence of CuI (10 mol%) and ascorbic acid in DMF/H<sub>2</sub>O (4:1) at room temperature affords the triazole product in 85–90% yield.
Table 1: Optimization of CuAAC Conditions for Triazole Formation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | DMF/H₂O | 25 | 12 | 92 |
| CuOTf | THF | 60 | 24 | 78 |
| CuSO₄ | t-BuOH | 25 | 48 | 65 |
Enantioselective Synthesis of the (S)-Enantiomer
Chiral Resolution of Racemic Intermediates
The patent US5746840A outlines a resolution strategy for a structurally analogous compound. Key steps include:
Cyclization to the Triazole
The resolved hydrazine intermediate undergoes cyclization with formamide or triethyl orthoformate under acidic conditions to install the 1,2,4-triazole ring. For example, refluxing with formic acid (90°C, 6 h) achieves quantitative conversion.
Alternative Catalytic Asymmetric Approaches
Enzymatic Resolution
Lipase-catalyzed acylations of racemic alcohols have been explored for triazole derivatives, though yields remain suboptimal (<50%) compared to chemical resolution.
Analytical Characterization
Chiral HPLC
Enantiomeric excess is determined using a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min), showing baseline separation of (R)- and (S)-enantiomers.
X-ray Crystallography
Absolute configuration is confirmed via single-crystal X-ray analysis of the diastereomeric salt, revealing the (S)-configuration at the stereogenic center.
Challenges and Optimization Opportunities
-
Catalyst Cost : CuI and chiral ligands contribute significantly to production costs.
-
Scalability : Multi-step crystallization requires large solvent volumes, complicating industrial-scale synthesis.
-
Alternative Routes : Asymmetric catalysis using Ru or Ir complexes could bypass resolution steps but remains underdeveloped.
Chemical Reactions Analysis
Types of Reactions
(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
Aromatase Inhibition
One of the primary applications of this compound is as an aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, making it a target for cancer therapies, particularly in hormone-sensitive cancers such as breast cancer. The compound exhibits a low inhibition constant () of 1 nM, indicating strong inhibitory activity against aromatase . This property positions it as a candidate for developing new treatments aimed at reducing estrogen levels in patients.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds possess significant antibacterial and antifungal properties. The structural characteristics of (S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole suggest potential efficacy against various pathogens. Studies have shown that triazole derivatives can be effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Summary of Antimicrobial Activities
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | MRSA | 0.25–2 μg/mL |
| Triazole Derivative B | E. coli | 0.5–1 μg/mL |
| Triazole Derivative C | Bacillus subtilis | 0.75 μg/mL |
Pharmacological Profiles
The pharmacological profile of triazoles has been extensively studied. They have been reported to exhibit a range of activities including:
- Antifungal : Effective against various fungal infections.
- Antiviral : Potential applications in treating viral infections.
- Anticancer : As mentioned earlier, their role as aromatase inhibitors highlights their anticancer potential.
- Analgesic and Anti-inflammatory : Some studies suggest triazoles may also possess pain-relieving and anti-inflammatory properties .
Case Study 1: Vorozole as a PET Radioligand
Vorozole, a derivative of this compound labeled with carbon-11 ([11C]vorozole), has been utilized in positron emission tomography (PET) imaging to study aromatase activity in vivo . This application underscores the compound's relevance not only as a therapeutic agent but also as a diagnostic tool.
Case Study 2: Antimicrobial Efficacy
A series of studies have demonstrated the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains. For instance, compounds synthesized from the triazole framework showed MIC values comparable or superior to established antibiotics like ciprofloxacin and vancomycin against MRSA .
Mechanism of Action
The mechanism of action of (S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and chlorophenyl group play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar electronic properties.
4-(1H-1,2,4-triazol-1-ylmethyl)aniline:
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: A triazole derivative used in material science.
Uniqueness
(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole is unique due to its complex structure, which combines a triazole ring, a chlorophenyl group, and a benzo[d][1,2,3]triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₄ |
| Molecular Weight | 304.75 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that triazole compounds exhibit notable antimicrobial properties. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. In one study, derivatives of triazoles were tested for their Minimum Inhibitory Concentration (MIC) values against these pathogens. The results indicated that compounds with bulky hydrophobic groups displayed enhanced antibacterial activity compared to smaller molecules .
Antifungal Properties
Triazoles are well-known for their antifungal properties. The compound's structure allows it to inhibit fungal growth by interfering with ergosterol biosynthesis:
- Mechanism of Action : The inhibition of the enzyme lanosterol demethylase disrupts the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent:
- Aromatase Inhibition : This compound acts as an aromatase inhibitor with a reported inhibition constant (K_i) of 1 nM. Aromatase inhibitors are crucial in treating hormone-sensitive cancers such as breast cancer by reducing estrogen levels in the body .
Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, this compound was evaluated for its antibacterial activity. The results indicated a significant reduction in bacterial growth at concentrations as low as 12.5 µg/mL against resistant strains such as MRSA .
Study 2: Antifungal Activity
Another study focused on the antifungal properties of triazole derivatives showed that this compound effectively inhibited the growth of Candida albicans with an MIC value comparable to traditional antifungal agents .
Q & A
Basic: What synthetic methodologies are effective for preparing the compound?
Methodological Answer:
The compound can be synthesized via condensation reactions between substituted benzaldehydes and triazole derivatives. A typical procedure involves refluxing 4-chlorobenzaldehyde with a triazole precursor in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation under reduced pressure and purification via recrystallization (yields ~60-80%) . Alternative methods use PEG-400 as a green solvent with heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) to enhance reaction efficiency, achieving >80% yields in analogous triazole syntheses .
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C-NMR : Aromatic protons (δ 7.2–8.5 ppm) and methylene bridges (δ 5.0–5.5 ppm) confirm regiochemistry .
- IR Spectroscopy : Triazole C-N stretches (1500–1600 cm⁻¹) and C-Cl vibrations (700–750 cm⁻¹) .
- LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z ~383 for C₁₆H₁₂ClN₆) .
- Elemental Analysis : Carbon (C: ~50%), nitrogen (N: ~22%), and chlorine (Cl: ~9%) validate purity .
Advanced: How can crystallographic data discrepancies be resolved during refinement?
Methodological Answer:
Use SHELXL for high-resolution refinement:
- Apply TWIN and BASF commands for twinned crystals.
- Restrain anisotropic displacement parameters (ADPs) for disordered regions.
- Validate with R-factor convergence (R₁ < 5% for I > 2σ(I)). Cross-check hydrogen bonding networks (e.g., N-H···N, C-H···Cl) using Mercury software .
Advanced: What computational strategies predict biological interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., fungal CYP51). Key interactions include π-π stacking with Phe228 and hydrogen bonding with Tyr132 .
- ADME Analysis : SwissADME predicts bioavailability (TPSA ~85 Ų, logP ~3.5) and gastrointestinal absorption (~75%) .
- DFT Studies : B3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps (~4.2 eV), correlating with solvatochromic behavior .
Advanced: How does solvatochromic analysis elucidate electronic properties?
Methodological Answer:
- Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane, DMSO).
- Plot λmax vs. solvent polarity index (ET₃₀) to identify intramolecular charge transfer (ICT). For example, bathochromic shifts (~30 nm) in polar solvents indicate strong ICT .
Basic: What parameters optimize reaction yields in triazole-methyl synthesis?
Methodological Answer:
- Catalyst : Glacial acetic acid (5 drops) enhances condensation .
- Solvent : PEG-400 reduces side reactions at 70–80°C .
- Time : 4–6 hours reflux ensures completion (monitored by TLC; Rf ~0.5 in ethyl acetate/hexane) .
Advanced: How are hydrogen bonding networks validated in crystal structures?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., N-H···N: 15%, C-H···Cl: 10%) using CrystalExplorer.
- Mercury Visualization : Confirm π-stacking distances (3.4–3.8 Å) and hydrogen bond lengths (2.0–2.5 Å) .
Advanced: How is enantiomeric excess assessed for the (S)-configuration?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
